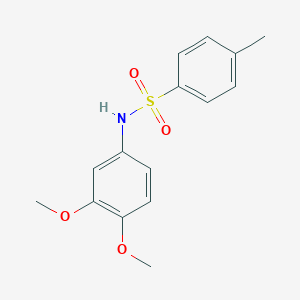

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide

Übersicht

Beschreibung

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.4g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis and Computational Study

A related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, has been synthesized and structurally characterized. The compound crystallizes in the monoclinic crystal system and is stabilized by various intermolecular interactions. Computational analysis at DFT/B3LYP level of theory corroborated the experimental findings (Murthy et al., 2018).

Structure-Activity Relationship in Cancer Research

Research has identified a compound with a similar structure, which acts as a HIF-1 pathway inhibitor and has potential as a cancer therapeutic. Modifications to the structure, including a 3,4-dimethoxybenzenesulfonyl group, significantly affect its inhibitory activity (Mun et al., 2012).

Monomer Spectroscopic Analysis

A similar compound, N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, has been analyzed using Hartree-Fock and density functional theory methods. The study focuses on its vibrational frequencies and geometric parameters, revealing insights into its structural and electronic properties (Karakaya et al., 2015).

Anticancer and Antibacterial Properties

Cancer and DNA Interaction Studies

Research on copper(II)-sulfonamide complexes, similar in structure, has revealed their potential in binding to DNA and inducing apoptosis in cancer cells. These studies highlight the significance of the N-sulfonamide derivative in interacting with DNA and contributing to anticancer activity (González-Álvarez et al., 2013).

Antibacterial and Lipoxygenase Inhibition

Compounds structurally similar to N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide have shown significant antibacterial activity and inhibition against the lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Other Applications

Antioxidant and Enzyme Inhibitory Activities

Phenol derivatives of a similar compound have been synthesized and shown to exhibit powerful antioxidant profiles. These compounds are also effective inhibitors for enzymes like AChE, hCA I, hCA II, and BChE (Artunç et al., 2020).

VEGFR-2 Inhibitors for Cancer Treatment

Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, structurally related, have been synthesized and shown to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating their potential as anticancer agents (Ghorab et al., 2016).

Wirkmechanismus

Target of Action

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex compound with a structure that suggests it may interact with multiple targets. , a compound known to interact with the monoamine oxidase (MAO) enzyme. This enzyme plays a crucial role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may act as a monoamine oxidase inhibitor . This would involve the compound binding to the active site of the enzyme, preventing it from metabolizing neurotransmitters and thereby increasing their levels in the brain .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the neurotransmitters metabolized by monoamine oxidase. These include the dopamine, norepinephrine, and serotonin pathways . By inhibiting the action of monoamine oxidase, the compound could potentially increase the levels of these neurotransmitters, affecting mood, cognition, and other neurological functions .

Pharmacokinetics

Based on its structural similarity to other phenethylamine derivatives , it is likely to be well-absorbed and distributed throughout the body. Its metabolism would likely involve enzymatic processes, potentially including those mediated by monoamine oxidase .

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This could have various effects, depending on the specific neurotransmitter levels affected.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to cross biological membranes. Additionally, the presence of other substances that compete for the same metabolic enzymes could influence the compound’s bioavailability and efficacy .

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-12-6-9-14(19-2)15(10-12)20-3/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAYUPSJGCRNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

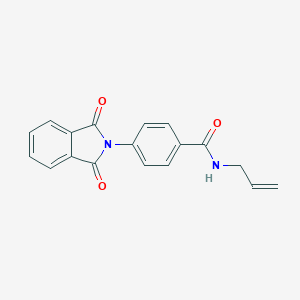

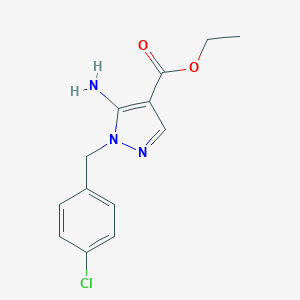

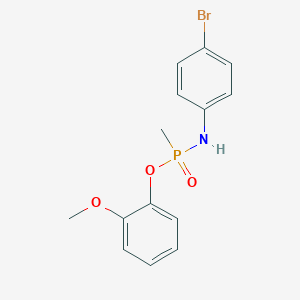

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methyl-3-nitrophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B402174.png)

![3-amino-2,8-dimethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B402175.png)

![3-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B402181.png)

![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B402188.png)

![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B402189.png)

![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402192.png)

![2-oxo-N-(1-phenylethyl)-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B402193.png)

![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B402195.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402196.png)